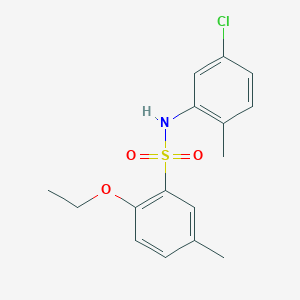
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to the class of compounds known as hydrazones, which are known for their ability to act as ligands for various receptors in the body. In
科学的研究の応用
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and learning and memory. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
作用機序
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone reduces the excitability of neurons and enhances synaptic plasticity, which can improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models. Additionally, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have off-target effects on other receptors, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the potential use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers are exploring the use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, there is ongoing research into the development of new compounds that target mGluR5 with greater selectivity and potency than 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone.
合成法
The synthesis of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-methylphenyl)ethanone with 2-methyl-6-phenyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization or column chromatography. The yield of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone can vary depending on the reaction conditions, but typically ranges from 50-70%.
特性
IUPAC Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-14-9-11-17(12-10-14)15(2)23-24-20-13-19(21-16(3)22-20)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,21,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWDZNHLSWRTD-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

